molecular formula C12H11F3N4O B12776937 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- CAS No. 86927-75-5

1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12776937
CAS No.: 86927-75-5
M. Wt: 284.24 g/mol
InChI Key: COCHDYGACKQXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazones with α-bromo ketones under mild conditions . Another method involves the use of a one-pot synthesis approach, where (hetero)arenes and carboxylic acids are reacted to form the pyrazole ring . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

When compared to other similar compounds, 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- stands out due to its unique trifluoromethyl group, which imparts enhanced stability and biological activity. Similar compounds include:

Properties

CAS No.

86927-75-5

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

4-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11F3N4O/c1-6-9(16)10(19-18-6)11(20)17-8-4-2-3-7(5-8)12(13,14)15/h2-5H,16H2,1H3,(H,17,20)(H,18,19)

InChI Key

COCHDYGACKQXJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.